diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate
Description
Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is a pyrazole-based compound featuring a 4-fluorophenylketoethyl substituent at the 1-position and ethyl ester groups at the 3- and 5-positions.
Properties
IUPAC Name |
diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5/c1-3-24-16(22)13-9-14(17(23)25-4-2)20(19-13)10-15(21)11-5-7-12(18)8-6-11/h5-9H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLCQAGPRXFQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Montmorillonite K10-Catalyzed Synthesis
The most widely reported method involves the cyclocondensation of 4-fluorophenylhydrazine with diethyl 3-oxopentanedioate under solvent-free conditions. Montmorillonite K10, an acidic clay catalyst, facilitates proton transfer and accelerates ring closure. According to optimized protocols, a 1:1 molar ratio of hydrazine to diketone ester is heated at 65°C under oxygen atmosphere for 6–8 hours, achieving yields of 69–77%. Oxygen acts as a mild oxidant, preventing the formation of pyrazoline intermediates.
The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization. Nuclear magnetic resonance (NMR) studies of analogous compounds confirm regioselectivity at the pyrazole N1 position due to steric and electronic effects of the 4-fluorophenyl group.
Propiolate-Based Cycloaddition
Alternative routes employ ethyl propiolate derivatives as dipolarophiles in 1,3-dipolar cycloadditions. For example, reacting 2-(4-fluorophenyl)-2-oxoethyl diazoacetate with ethyl propiolate generates the pyrazole core through a [3+2] cycloaddition mechanism. This method, however, requires strict temperature control (−10°C to 0°C) and exhibits lower yields (48–55%) due to competing side reactions.
Multi-Step Synthesis via Pyrazole-3,5-Dicarboxylic Acid Intermediates
Oxidation of 3,5-Dimethylpyrazole Derivatives
A scalable approach involves the oxidation of 3,5-dimethyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyrazole using potassium permanganate in acidic media. The methyl groups at positions 3 and 5 are oxidized to carboxylic acids, which are subsequently esterified with ethanol in the presence of sulfuric acid. While this method achieves high purity (>90%), the oxidation step is low-yielding (32–37%) and generates stoichiometric manganese dioxide waste.
Decarboxylation of Pyrazole-3,4,5-Tricarboxylates
Patent literature describes a novel decarboxylation strategy where triethyl pyrazole-3,4,5-tricarboxylate undergoes selective thermal decarboxylation at 180°C under vacuum. The 4-carboxylate group is removed, yielding the target diester with 85% efficiency. Gas chromatography-mass spectrometry (GC-MS) traces confirm the absence of residual triester, making this method suitable for industrial-scale production.
Solid-Phase Synthesis Using Polymer-Supported Reagents
Wang Resin-Bound Hydrazines
Recent advances utilize Wang resin-functionalized hydrazines to enable stepwise pyrazole assembly. The 4-fluorophenyl group is introduced via Mitsunobu coupling with resin-bound hydrazine, followed by cyclization with diethyl acetylenedicarboxylate. Cleavage from the resin using trifluoroacetic acid yields the pure product in 68% overall yield. This method reduces purification demands but requires specialized equipment.
Reaction Optimization and Kinetic Studies
Solvent Effects
Comparative studies reveal that solvent-free conditions outperform polar aprotic solvents like dimethylformamide (DMF). For instance, reactions conducted in DMF show 15–20% lower yields due to diketone dimerization. Montmorillonite K10’s mesoporous structure provides a confined environment that suppresses side reactions.
Temperature and Time Profiling
Isothermal calorimetry data indicate an optimal temperature window of 60–70°C. Below 60°C, the reaction stalls at the hydrazone stage; above 70°C, ester hydrolysis becomes significant. Time-course NMR analyses suggest completion within 7 hours, with prolonged heating leading to <5% yield improvement.
Analytical Characterization and Quality Control
Spectroscopic Identification
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) methods using C18 columns and 70:30 acetonitrile/water mobile phase resolve the target compound (Rt = 6.2 min) from residual hydrazine (Rt = 2.1 min) and diketone (Rt = 9.8 min). Batch analyses consistently show >95% purity for Montmorillonite K10-catalyzed batches.
Chemical Reactions Analysis
Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
4-Chlorophenyl Analog (CAS 1610377-15-5)
- Structure : Replaces the 4-fluorophenyl group with 4-chlorophenyl.
- Molecular Formula : C₁₇H₁₇ClN₂O₅ (MW: 364.78) vs. C₁₇H₁₇FN₂O₅ for the target compound (estimated MW: ~348.3).
- Impact : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may enhance lipophilicity and alter electronic interactions in biological systems. The melting point and solubility are expected to differ due to these structural changes .
4-Methoxyphenyl Analog (CAS 1940180-41-5)
- Structure : Features a 4-methoxyphenyl group (electron-donating methoxy substituent).
- Molecular Formula : C₁₈H₂₀N₂O₆ (MW: 360.37).
- This contrasts with the electron-withdrawing fluorine in the target compound, which may reduce solubility .
5-Chloro-2-Thienyl Analog (CAS 1993148-75-6)
- Structure : Substitutes the phenyl ring with a thienyl group containing a chlorine atom.
- Molecular Formula : C₁₅H₁₅ClN₂O₅S (MW: 370.81).
- Impact : The sulfur atom in the thienyl group introduces π-conjugation and polarizability, which could affect binding affinity in receptor-ligand interactions compared to purely phenyl-based analogs .
Substituent Position and Functional Group Modifications
Diethyl 1-(4-Fluorobenzyl)-1H-Pyrazole-3,5-Dicarboxylate (CAS 1361031-43-7)
- Structure : Replaces the 2-oxoethyl group with a benzyl linkage.
Physicochemical Properties
| Compound | Substituent | Molecular Weight | Key Functional Groups | Melting Point (°C) | Solubility Trends |
|---|---|---|---|---|---|
| Target Compound | 4-Fluorophenyl-2-oxo | ~348.3 | Ester, Ketone, Fluorine | Not reported | Moderate (polar solvents) |
| 4-Chlorophenyl Analog | 4-Chlorophenyl-2-oxo | 364.78 | Ester, Ketone, Chlorine | Not reported | Lower than fluoro analog |
| 4-Methoxyphenyl Analog | 4-Methoxyphenyl-2-oxo | 360.37 | Ester, Ketone, Methoxy | Not reported | Higher in polar solvents |
| 5-Chloro-2-Thienyl Analog | Thienyl-2-oxo | 370.81 | Ester, Ketone, Thienyl | Not reported | Variable (heterocyclic) |
Biological Activity
Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is a pyrazole derivative that has gained attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Synthesis and Structure
The compound is synthesized through a series of reactions involving pyrazole formation and subsequent modifications. The synthetic pathway typically includes the use of diethyl oxalate and various aryl halides to introduce substituents at the 4-position of the pyrazole ring. This method allows for the creation of compounds with tailored biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, studies have shown that it inhibits cell proliferation in the low micromolar range, suggesting potent anticancer properties.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| HCT116 | 5.2 | G2/M-phase arrest |
| HT29 | 4.8 | Apoptosis induction |
| SW480 | 6.0 | Non-necrotic cell death |
The mechanism by which this compound exerts its effects involves multiple pathways:
- Cell Cycle Arrest : The compound primarily induces G2/M-phase arrest in cancer cells, leading to inhibited proliferation and eventual cell death.
- Apoptosis : Evidence from viability staining assays indicates that the compound triggers apoptosis, characterized by morphological changes in the cells.
Case Studies
A notable study evaluated the compound's efficacy in combination with doxorubicin, a standard chemotherapeutic agent. The results showed a synergistic effect in MDA-MB-231 breast cancer cells, where the combination significantly enhanced cytotoxicity compared to doxorubicin alone. This highlights the potential for this compound to be used as an adjuvant treatment in cancer therapy.
Table 2: Synergistic Effects with Doxorubicin
| Treatment | IC50 (µM) | Combination Index |
|---|---|---|
| Doxorubicin | 10.0 | - |
| Diethyl Pyrazole | 5.0 | - |
| Combination (Dox + Pyrazole) | 3.5 | < 0.5 (synergistic) |
Pharmacological Properties
The pharmacological profile of this compound suggests it possesses favorable properties such as:
- Lipophilicity : Enhanced absorption and bioavailability.
- Selectivity : Targeting specific kinases involved in tumor growth, including BRAF(V600E) and EGFR.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
